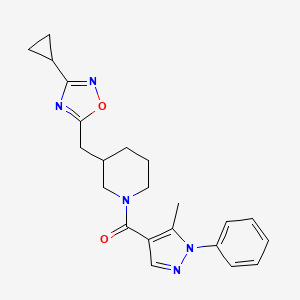![molecular formula C21H28N2O2 B2934913 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one CAS No. 505060-38-8](/img/structure/B2934913.png)
1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one” is a complex organic molecule. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . This core is substituted with a phenylpiperazine carbonyl group and three methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic core, the introduction of the methyl groups, and the attachment of the phenylpiperazine carbonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic core and the various substituents. The bicyclic core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ketone functional group could potentially undergo reactions such as reduction to an alcohol or condensation with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .科学的研究の応用
Synthesis and Structural Analysis
The compound 1,7,7-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine, a structurally related compound, showcases the complex chemistry involved in creating novel molecules with potential research applications. This molecule was synthesized through a reaction involving camphorquinone and diaminomaleonitrile, characterized by various spectroscopic methods, and its structure elucidated via X-ray crystallography, demonstrating advanced techniques in organic synthesis and structural analysis (Filatov et al., 2013).
Catalytic and Enantioselective Processes
Research into derivatives of camphor, including those structurally similar to 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one, highlights their use as ligands in catalytic processes. For instance, camphor-derived amino alcohols have shown effectiveness as ligands in the enantioselective addition of diethylzinc to benzaldehydes, illustrating the compound's relevance in asymmetric synthesis and catalysis (Nevalainen & Nevalainen, 2001).
Chemical Reactivity and Modification
The reactivity of related bicyclic compounds under different conditions has been studied, providing insights into the chemical behavior and modification possibilities of such molecules. Research on 1-phenyltricyclo[4.1.0.02,7]heptane with N-iodosuccinimide reveals the compound's reactivity, leading to the formation of diastereomeric products and showcasing methodologies that could be applied to the modification of 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one (Vasin et al., 2017).
Potential Pharmacological Applications
While specifically excluding drug use and dosage information, it's worth noting that related compounds exhibit valuable pharmacological properties. For instance, certain aryl- and heteroaryl-substituted derivatives have been identified for their potential as antidepressant drugs, underlining the broader significance of such molecular frameworks in medicinal chemistry and drug discovery (Gunkara et al., 2015).
将来の方向性
特性
IUPAC Name |
1,7,7-trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-19(2)20(3)9-10-21(19,15-17(20)24)18(25)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBSYJVXULQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)
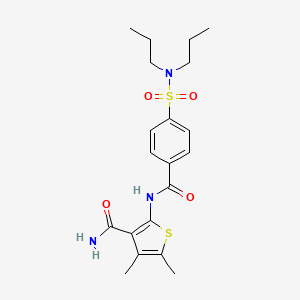
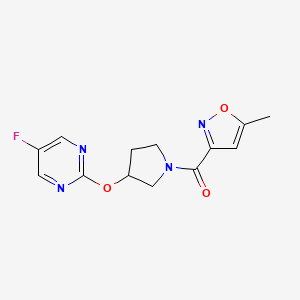
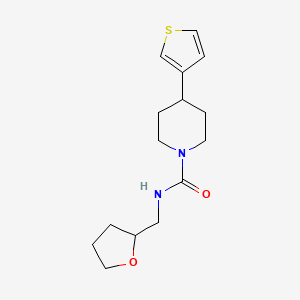
![(5-Methylisoxazol-3-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2934836.png)
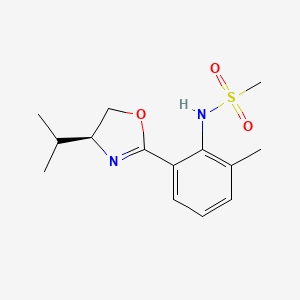
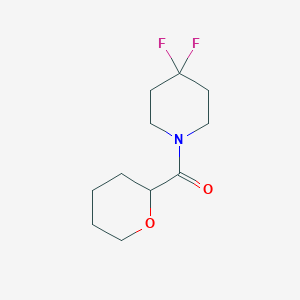
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2934843.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)
![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)
![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)
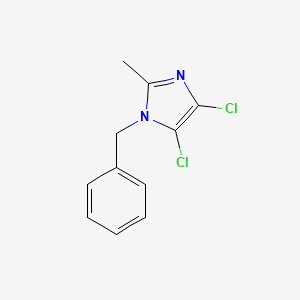
![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)
